molecular formula C16H14ClNO2 B256837 3-(allyloxy)-N-(2-chlorophenyl)benzamide

3-(allyloxy)-N-(2-chlorophenyl)benzamide

Cat. No. B256837
M. Wt: 287.74 g/mol
InChI Key: QKAGUXTZLJGXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

3-(allyloxy)-N-(2-chlorophenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-(2-chlorophenyl)benzamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide and its potential therapeutic applications. Future studies could also investigate the potential use of 3-(allyloxy)-N-(2-chlorophenyl)benzamide in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the safety and toxicity profile of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.

Synthesis Methods

The synthesis of 3-(allyloxy)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenol to yield 3-(allyloxy)-N-(2-chlorophenyl)benzamide. This synthesis method has been optimized through various modifications to improve the yield and purity of the final product.

Scientific Research Applications

3-(allyloxy)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to reduce inflammation in animal models of inflammatory diseases, suggesting its potential use in treating inflammatory conditions.

properties

Product Name

3-(allyloxy)-N-(2-chlorophenyl)benzamide

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19)

InChI Key

QKAGUXTZLJGXOH-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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